molecular formula C11H15ClFNO2 B3049435 (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 2061996-60-7

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B3049435
CAS No.: 2061996-60-7
M. Wt: 247.69
InChI Key: KMTPBETYAVWMHD-HNCPQSOCSA-N
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Description

®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(4-fluorophenyl)propanoic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

    Hydrochloride Formation: The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride may involve large-scale esterification and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • ®-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • (S)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Uniqueness

®-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of the ethyl ester group. This combination imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds. The fluorophenyl group further enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTPBETYAVWMHD-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-60-7
Record name D-Phenylalanine, 4-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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